Nalpha-fmoc-ndelta-trityl-l-ornithine
Description
Contextualizing N-Protected L-Ornithine Derivatives in Peptide Chemistry
L-ornithine is a non-essential amino acid that plays a crucial role as a metabolic intermediate in the urea (B33335) cycle but is not incorporated into proteins during translation. nih.govdrugbank.com However, its structural similarity to lysine, differing only by a single methylene (B1212753) group in its side chain, makes it a valuable component in synthetic peptides. The delta-amino group of the ornithine side chain provides a key site for chemical modification, allowing for the introduction of various functionalities, the creation of cyclic peptides, or the synthesis of branched peptide structures.
Fundamental Principles of Fmoc and Trityl Protection Strategies in Peptide Synthesis
The combination of Fluorenylmethyloxycarbonyl (Fmoc) and Trityl (Trt) groups represents a powerful orthogonal protection strategy widely employed in modern peptide synthesis. nih.gov
Fmoc (9-Fluorenylmethyloxycarbonyl) Group: The Fmoc group is the cornerstone of the most common strategy in solid-phase peptide synthesis (SPPS). lifetein.comnih.gov It serves as a temporary protecting group for the α-amino group of an amino acid. numberanalytics.com
Introduction: The Fmoc group is typically introduced by reacting the amino acid with Fmoc-Cl (9-fluorenylmethyl chloroformate) or Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide). numberanalytics.com
Stability: A key advantage of the Fmoc group is its stability under acidic conditions. lifetein.com
Cleavage: It is cleaved under very mild basic conditions, most commonly using a 20% solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). lifetein.comnih.gov This base-lability allows for the selective deprotection of the N-terminus to enable the coupling of the next amino acid in the sequence, while acid-labile side-chain protecting groups remain intact. lifetein.com
Trityl (Trt) Group: The Trityl (triphenylmethyl) group and its derivatives (e.g., 2-chlorotrityl) are frequently used as acid-labile protecting groups for the side chains of amino acids like glutamine, asparagine, histidine, and cysteine, or for anchoring the C-terminal amino acid to a resin. nih.govcblpatras.grchemicalbook.com
Introduction: The Trt group is attached to a functional group, such as an amine or thiol, through a substitution reaction.
Stability: The Trt group is stable to the basic conditions (piperidine) used to remove the Fmoc group. nih.gov
Cleavage: It is highly sensitive to acid and is typically removed during the final cleavage of the peptide from the solid support using a strong acid cocktail, such as 95% trifluoroacetic acid (TFA). cblpatras.grchemicalbook.com The steric bulk of the trityl group also helps in preventing certain side reactions.
The orthogonality of the base-labile Fmoc group and the acid-labile Trityl group is fundamental to the success of Fmoc-SPPS, allowing for the stepwise assembly of a peptide chain with protected side chains, followed by a final, single-step deprotection of all side-chain groups and cleavage from the resin. nih.gov
Table 1: Comparison of Fmoc and Trityl Protecting Groups
| Feature | Fmoc (9-Fluorenylmethyloxycarbonyl) | Trityl (Triphenylmethyl) |
|---|---|---|
| Typical Use | Temporary Nα-amino protection | Side-chain protection (e.g., Gln, Asn, His, Cys, Orn) or Resin anchor |
| Cleavage Condition | Base-labile (e.g., 20% Piperidine in DMF) | Acid-labile (e.g., Trifluoroacetic Acid) |
| Stability | Stable to acid | Stable to base |
| Orthogonal To | Acid-labile groups (e.g., Trt, Boc, tBu) | Base-labile groups (e.g., Fmoc) |
Significance of Nalpha-Fmoc-Ndelta-Trityl-L-Ornithine as a Specialized Amino Acid Building Block
This compound is a prime example of a sophisticated building block designed for advanced peptide synthesis. creative-peptides.com The specific combination of the base-labile Fmoc group at the alpha-position and the highly acid-labile Trityl group at the delta-position of the ornithine side chain confers significant advantages.
This orthogonal protection scheme allows for the incorporation of the ornithine residue into a peptide sequence using standard Fmoc-SPPS protocols. nih.gov The Nα-Fmoc group is repeatedly removed with piperidine to allow for chain elongation, while the Nδ-Trityl group remains completely intact, preventing any undesired reactions at the side chain. lifetein.com
The true utility of this building block becomes apparent in the synthesis of complex peptides where the ornithine side chain is intended for specific modifications. After the peptide backbone is fully assembled, the Nδ-Trityl group can be selectively cleaved under very mild acidic conditions that may not cleave other, more robust acid-labile groups (like t-butyl esters) or the bond to a highly acid-sensitive resin. This selective deprotection opens up the delta-amino group for further chemical transformations while the peptide is still attached to the solid support. Such on-resin modifications can include:
Lactamization: Formation of a cyclic peptide by creating an amide bond between the ornithine side-chain amine and a C-terminal carboxyl group or a side-chain carboxyl group of another amino acid (e.g., Asp or Glu).
Branching: Synthesis of branched peptides by initiating a new peptide chain from the ornithine side-chain amine.
Conjugation: Attachment of reporter molecules, such as fluorescent dyes, biotin, or chelating agents for radiometals. nih.gov
Introduction of Unnatural Moieties: Acylation or alkylation with non-peptidic groups to create peptidomimetics with novel properties. nih.gov
The use of the bulky Trityl group for side-chain protection, as seen in similar derivatives like Fmoc-Gln(Trt)-OH, has been shown to result in purer peptides compared to other protecting groups, potentially by improving solubility and minimizing aggregation during synthesis. chemicalbook.com Therefore, this compound is not just a protected amino acid but a strategic tool that provides chemists with precise control over molecular architecture, enabling the creation of highly complex and functional peptide-based molecules.
Table 2: Properties of this compound
| Property | Value |
|---|---|
| Chemical Formula | C₄₃H₃₈N₂O₄ |
| Molecular Weight | 646.78 g/mol |
| Appearance | White to off-white powder |
| Nα-Protecting Group | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Nδ-Protecting Group | Trt (Trityl) |
| Solubility | Soluble in organic solvents like DMF, DCM, Chloroform |
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(tritylamino)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H36N2O4/c42-37(43)36(41-38(44)45-27-35-33-23-12-10-21-31(33)32-22-11-13-24-34(32)35)25-14-26-40-39(28-15-4-1-5-16-28,29-17-6-2-7-18-29)30-19-8-3-9-20-30/h1-13,15-24,35-36,40H,14,25-27H2,(H,41,44)(H,42,43)/t36-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SELQMAIKQPCTKJ-BHVANESWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H36N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501153417 | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-(triphenylmethyl)-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501153417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
596.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1998701-26-0 | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-(triphenylmethyl)-L-ornithine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1998701-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N5-(triphenylmethyl)-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501153417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Nalpha Fmoc Ndelta Trityl L Ornithine
Strategies for Regioselective Protection of L-Ornithine
The differential reactivity of the α- and δ-amino groups of L-ornithine allows for regioselective protection, a cornerstone in the synthesis of specifically functionalized peptide chains. The selection of an appropriate protection strategy is critical to prevent unwanted side reactions and ensure the desired peptide sequence is assembled correctly.
Sequential Protecting Group Installation Techniques
The synthesis of Nα-Fmoc-Nδ-Trityl-L-Ornithine typically involves a sequential approach to introduce the protecting groups. A common strategy begins with the protection of the δ-amino group, followed by the protection of the α-amino group. This order is often preferred due to the greater nucleophilicity of the δ-amino group.
One established method involves the formation of a copper(II) complex with L-ornithine. This complex temporarily blocks the α-amino and carboxyl groups, leaving the δ-amino group available for reaction. This selective protection allows for the introduction of the trityl (Trt) group onto the δ-nitrogen. Subsequent removal of the copper allows for the introduction of the 9-fluorenylmethoxycarbonyl (Fmoc) group at the α-amino position. This copper chelation strategy has been shown to be efficient for the selective Nα-Fmoc protection of amino acids in a one-pot, four-step process that is amenable to large-scale synthesis. acs.org
Optimization of Reaction Conditions for Fmoc and Trityl Group Introduction
The efficiency of the protection reactions is highly dependent on the reaction conditions. For the introduction of the trityl group, the choice of solvent, base, and temperature is crucial to achieve high yields and minimize side products. Similarly, the acylation of the α-amino group with an Fmoc reagent, such as Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide), requires careful optimization.
Key parameters for optimization include:
Solvent: Aprotic solvents like dichloromethane (DCM) and dimethylformamide (DMF) are commonly used.
Base: Organic bases such as triethylamine (TEA) or diisopropylethylamine (DIPEA) are often employed to facilitate the reaction.
Temperature: Reactions are typically carried out at controlled temperatures, often starting at 0°C and gradually warming to room temperature, to manage the reaction rate and selectivity.
Stoichiometry: The molar ratios of the amino acid, protecting group reagents, and base are carefully controlled to maximize the yield of the desired product.
The table below summarizes typical conditions for the introduction of Fmoc and Trityl groups.
| Protecting Group | Reagent | Solvent | Base | Temperature |
| Fmoc | Fmoc-OSu | DMF/Water | NaHCO₃ | Room Temp |
| Trityl | Trityl Chloride | DCM | TEA | 0°C to RT |
Preparation and Derivatization Routes for Nalpha-Fmoc-Ndelta-Trityl-L-Ornithine
The preparation of Nα-Fmoc-Nδ-Trityl-L-Ornithine can be achieved through various routes, each with its own advantages in terms of scale, purity, and the potential for derivatization.
Laboratory-Scale Synthesis Protocols and Refinements
On a laboratory scale, the synthesis of Nα-Fmoc-Nδ-Trityl-L-Ornithine is often carried out using solution-phase chemistry. A general protocol involves the initial protection of the δ-amino group of L-ornithine with trityl chloride in the presence of a base. After purification of the intermediate, Nδ-Trityl-L-Ornithine, the α-amino group is then protected using Fmoc-OSu.
Refinements to this protocol often focus on improving the yield and purity of the final product. This can include optimizing the purification methods at each step, such as crystallization or column chromatography, and carefully controlling the reaction conditions to minimize the formation of di-protected or unprotected byproducts.
Scalable Methodologies for Enhanced Yield and Purity
For industrial applications, scalable methodologies are essential. The aforementioned copper chelation method is one such approach that has been successfully scaled up to produce multikilogram quantities of Fmoc-protected amino acids. acs.org This method avoids the need for chromatography, relying on precipitation and extraction for purification, which simplifies the process and reduces costs.
Another approach for scalable synthesis is the use of 2-chlorotrityl chloride resin as a temporary protecting group for the carboxylic acid. mdpi.com This allows for the protection and subsequent reactions to be carried out in the solid phase, which can simplify purification and handling.
Synthesis of this compound Analogues with Orthogonal Side-Chain Protection
The synthesis of Nα-Fmoc-Nδ-Trityl-L-Ornithine analogues with different, orthogonally protected side chains is of great interest for the synthesis of complex peptides with specific modifications. Orthogonal protecting groups can be removed under different conditions, allowing for selective deprotection and modification of specific amino acid residues within a peptide chain.
Several orthogonal protecting groups for the δ-amino group of ornithine are used in conjunction with the Nα-Fmoc group. These include:
Mtt (4-Methyltrityl): This group is more acid-labile than the Trt group and can be selectively removed using dilute trifluoroacetic acid (TFA), leaving other acid-labile groups like Boc intact. sigmaaldrich.com
Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) and ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl): These groups are stable to the basic conditions used for Fmoc removal and the acidic conditions used for final cleavage from the resin. They are selectively removed using hydrazine. sigmaaldrich.comsigmaaldrich.com The ivDde group is more sterically hindered and thus more stable to piperidine (B6355638) than Dde. iris-biotech.de
The synthesis of these analogues follows similar principles of sequential protection, with the appropriate protecting group precursor being used to protect the δ-amino group of ornithine before the introduction of the Fmoc group.
The table below provides an overview of common orthogonal protecting groups for the ornithine side chain.
| Side-Chain Protecting Group | Abbreviation | Cleavage Condition | Orthogonal to Fmoc |
| Trityl | Trt | Mild Acid (e.g., 1% TFA in DCM) | Yes |
| 4-Methyltrityl | Mtt | Very Mild Acid (e.g., 1% TFA in DCM) | Yes |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Yes |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl | ivDde | 2% Hydrazine in DMF | Yes |
Mechanistic Insights into Fmoc and Trityl Group Stability and Cleavage in Synthetic Protocols
The successful application of this compound in peptide synthesis hinges on the differential stability and selective cleavage of the Fmoc and Trityl protecting groups. This orthogonality is fundamental to the step-wise elongation of the peptide chain without premature deprotection of the side chain. peptide.comiris-biotech.de
Stability and Cleavage of the Fmoc Group:
The 9-fluorenylmethyloxycarbonyl (Fmoc) group is characterized by its lability to basic conditions. springernature.com It remains stable under the acidic conditions used to cleave the Trityl group. The cleavage of the Fmoc group proceeds through a base-induced β-elimination mechanism, specifically an E1cB (Elimination Unimolecular conjugate Base) mechanism. springernature.com
The process is initiated by the abstraction of the acidic proton at the C9 position of the fluorene ring by a base, typically a secondary amine like piperidine. springernature.com This deprotonation is facilitated by the electron-withdrawing nature of the fluorene system, which stabilizes the resulting carbanion. The subsequent elimination of the carbamate leads to the formation of a highly reactive intermediate, dibenzofulvene (DBF), and the release of carbon dioxide. The liberated α-amino group is then ready for the next coupling step in peptide synthesis. The DBF intermediate is scavenged by the amine base to form a stable adduct, preventing its reaction with the newly deprotected amino group. springernature.com
The rate of Fmoc deprotection is influenced by the choice of base and solvent. Secondary amines like piperidine and morpholine are highly effective, leading to rapid cleavage. total-synthesis.com
Half-life of Fmoc-Val-OH with Various Amine Bases in DMF
| Amine Base | Concentration | Half-life (t1/2) |
|---|---|---|
| Piperidine | 20% | 6 seconds |
| Piperidine | 5% | 20 seconds |
| Morpholine | 50% | 1 minute |
| Dicyclohexylamine | 50% | 35 minutes |
| Diisopropylethylamine | 50% | 10 hours |
Stability and Cleavage of the Trityl Group:
The trityl (Trt) group is a bulky, acid-labile protecting group. It is stable under the basic conditions used for Fmoc removal, ensuring the integrity of the side-chain protection during peptide chain elongation. The cleavage of the Trityl group is achieved by treatment with an acid, typically trifluoroacetic acid (TFA). total-synthesis.com
The mechanism of Trityl group cleavage proceeds through an SN1-type reaction. Protonation of the ether or amine linkage by the acid facilitates the departure of the highly stable triphenylmethyl (trityl) cation. total-synthesis.com The stability of this carbocation is due to the extensive resonance delocalization over the three phenyl rings. The liberated trityl cation is a reactive electrophile and can potentially reattach to the deprotected functional group or react with other nucleophilic residues in the peptide chain, such as tryptophan. To prevent these side reactions, scavengers like triisopropylsilane (TIS) or 1,2-ethanedithiol (EDT) are added to the cleavage cocktail to trap the trityl cation. thermofisher.comthermofisher.com
The lability of the Trityl group can be modulated by introducing electron-donating or electron-withdrawing substituents on the phenyl rings. For instance, the addition of a methoxy group to form the methoxytrityl (Mmt) group increases the stability of the corresponding carbocation, making the Mmt group more acid-labile than the standard Trityl group. total-synthesis.com
Relative Acid Lability of Trityl-Based Protecting Groups
| Protecting Group | Typical Cleavage Condition | Relative Lability |
|---|---|---|
| Trityl (Trt) | 90% TFA | Less Labile |
| Methoxytrityl (Mmt) | 15% TFA | More Labile |
| Methyltrityl (Mtt) | 1% TFA in DCM | Highly Labile |
Strategic Role and Applications in Solid Phase Peptide Synthesis Spps
Integration of Nα-Fmoc-Nδ-Trityl-L-Ornithine as a Core Building Block in SPPS
The integration of Nα-Fmoc-Nδ-trityl-L-ornithine into a growing peptide chain follows the standard iterative cycle of SPPS, which involves the deprotection of the N-terminal Fmoc group on the resin-bound peptide, followed by the coupling of the next activated Fmoc-amino acid. altabioscience.comuci.edu
The coupling of Nα-Fmoc-Nδ-trityl-L-ornithine, like other Fmoc-amino acids, involves the activation of its carboxyl group to facilitate the formation of a peptide bond with the free N-terminal amine of the resin-bound peptide. altabioscience.com Common activating agents include uronium/aminium salts such as HBTU and TBTU, or phosphonium salts like PyBOP. chempep.com These reagents convert the Fmoc-amino acid into a more reactive species, typically an active ester, in the presence of a base. chempep.com
The choice of base and coupling agent can significantly impact efficiency and minimize side reactions. Diisopropylethylamine (DIPEA) is frequently used, but it has been shown to sometimes induce racemization, particularly with sterically hindered amino acids. chempep.com Collidine is often recommended as an alternative to minimize this risk. chempep.com For particularly difficult couplings involving bulky amino acids, more potent reagents like HATU may be required. chempep.com
Table 1: Common Coupling Reagents and Activators in Fmoc-SPPS
| Reagent/Activator | Class | Common Use |
|---|---|---|
| HBTU/TBTU | Uronium/Aminium Salt | Standard couplings |
| PyBOP | Phosphonium Salt | Standard and difficult couplings |
| HATU | Uronium/Aminium Salt | Difficult couplings (e.g., bulky amino acids) |
| DIC | Carbodiimide | Activation, often with additives like Oxyma |
| DIPEA | Tertiary Amine Base | Activation |
| Collidine | Tertiary Amine Base | Activation, alternative to DIPEA to reduce racemization |
This table summarizes common reagents used for the activation and coupling of Fmoc-amino acids during solid-phase peptide synthesis.
Maintaining the integrity of the peptide sequence is paramount during SPPS. The use of high-purity Nα-Fmoc-Nδ-trityl-L-ornithine is essential, as impurities in the amino acid building blocks can lead to side reactions, causing deletion or insertion of amino acids in the final peptide sequence. ajpamc.com
A critical factor for sequence integrity is the prevention of racemization, where the L-amino acid converts to its D-isomer. The urethane-based Fmoc protecting group itself helps to suppress racemization during the activation and coupling steps. nih.gov However, racemization can still occur, especially with certain amino acids like histidine or under harsh coupling conditions. nih.govresearchgate.net The bulky trityl (Trt) group on the ornithine side chain can also influence coupling kinetics, potentially requiring longer reaction times or more potent coupling reagents to ensure complete incorporation and prevent the formation of truncated sequences. merckmillipore.com Furthermore, side reactions such as aspartimide formation can occur when sequences containing aspartic acid are exposed to the basic conditions of Fmoc deprotection, leading to a loss of sequence fidelity. nih.gov
Orthogonal Deprotection Strategies Leveraging the Trityl Group in Fmoc-SPPS
A key advantage of the Fmoc/tBu strategy is its orthogonality, which allows for the selective removal of different protecting groups without affecting others. nih.govbiosynth.com This principle is fundamental to the use of Nα-Fmoc-Nδ-trityl-L-ornithine, enabling differential deprotection of the alpha-amino group and the side-chain amino group.
The Fmoc and Trityl groups are a classic orthogonal pair. biosynth.com
Nα-Fmoc Group Removal : The Fmoc group is base-labile. It is removed at each step of peptide elongation using a weak amine base, typically a solution of 20% piperidine (B6355638) in a polar solvent like dimethylformamide (DMF). altabioscience.com This treatment cleaves the Fmoc group via a β-elimination mechanism, liberating the N-terminal amine for the next coupling reaction. altabioscience.comchempep.com This deprotection is generally rapid and efficient. altabioscience.com
Nδ-Trityl Group Removal : The trityl (Trt) group is highly acid-labile. It remains stable during the repetitive base treatments for Fmoc removal but is cleaved under acidic conditions. peptide.com Typically, the Trt group is removed during the final cleavage of the peptide from the resin, using a strong acid cocktail, most commonly containing trifluoroacetic acid (TFA). nbinno.com Scavengers like triisopropylsilane (TIS) are often included to prevent reactive trityl cations from causing side reactions. uci.edunbinno.com The high acid sensitivity of the Trt group also allows for its selective removal on-resin if side-chain modification is desired, using very dilute acid solutions (e.g., 1-2% TFA in dichloromethane).
The selective removal of the Fmoc and Trityl groups is compatible with a wide array of other protecting groups used in SPPS, allowing for the synthesis of complex peptides with diverse functionalities. The Trt group belongs to a family of acid-labile protecting groups with varying degrees of sensitivity to acid. This allows for fine-tuning of deprotection strategies.
Table 2: Orthogonal Protecting Groups and Deprotection Conditions in Fmoc-SPPS
| Protecting Group | Typical Amino Acid | Removal Condition | Orthogonality to Fmoc/Trt |
|---|---|---|---|
| t-Butyl (tBu) | Asp, Glu, Ser, Thr, Tyr | High % TFA (e.g., 95%) | Orthogonal (removed with Trt) |
| t-Butyloxycarbonyl (Boc) | Lys, Orn, Trp | High % TFA (e.g., 95%) | Orthogonal (removed with Trt) |
| Pentamethyldihydrobenzofuran-sulfonyl (Pbf) | Arg | High % TFA (e.g., 95%) | Orthogonal (removed with Trt) |
| Methyltrityl (Mtt) | Lys, Orn, His | 1% TFA in DCM | Orthogonal (more acid-labile than Trt) |
| Allyloxycarbonyl (Alloc) | Lys, Orn | Pd(PPh₃)₄ / Scavenger | Fully Orthogonal |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) | Lys, Orn | 2% Hydrazine in DMF | Fully Orthogonal |
This table illustrates the compatibility of the Fmoc/Trt system with other common protecting groups, highlighting the conditions for their removal and their orthogonal nature.
This compatibility allows for complex synthetic schemes where, for example, an Alloc or Dde group on a lysine or ornithine side chain can be removed without affecting the Fmoc N-terminal group, the Trt group on another ornithine, or tBu-based groups on other residues. This enables the on-resin synthesis of branched or cyclic peptides.
Advancements in SPPS Methodologies Enabled by Nα-Fmoc-Nδ-Trityl-L-Ornithine
The unique properties of Nα-Fmoc-Nδ-trityl-L-ornithine, particularly the orthogonality of its protecting groups, have been instrumental in advancing SPPS methodologies. The ability to selectively deprotect the Nδ-amino group of the ornithine side chain while the peptide remains anchored to the resin has opened avenues for creating sophisticated peptide architectures.
This selective deprotection is the foundation for:
On-resin cyclization: A peptide chain can be elongated from the selectively deprotected ornithine side chain and subsequently cyclized back to another part of the peptide.
Branched Peptides: Multiple peptide chains can be synthesized from a single parent chain by utilizing the ornithine side chain as an anchor point for a new sequence.
Site-specific labeling: The liberated side-chain amine can be used for the specific attachment of reporter molecules, such as fluorophores, biotin, or other chemical probes, at a defined position within the peptide sequence.
These advanced applications rely on the robust and predictable chemistry of the Fmoc and Trityl protecting groups, making Nα-Fmoc-Nδ-trityl-L-ornithine an indispensable tool for peptide chemists pushing the boundaries of synthetic peptide design.
Table of Compounds
| Compound Name | Abbreviation |
|---|---|
| Nα-fluorenylmethyloxycarbonyl-Nδ-trityl-L-ornithine | Fmoc-Orn(Trt)-OH |
| Diisopropylethylamine | DIPEA |
| Trifluoroacetic acid | TFA |
| 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | HBTU |
| 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate | TBTU |
| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate | PyBOP |
| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU |
| Dimethylformamide | DMF |
| Triisopropylsilane | TIS |
| tert-Butyl | tBu |
| tert-Butyloxycarbonyl | Boc |
| 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl | Pbf |
| Methyltrityl | Mtt |
| Allyloxycarbonyl | Alloc |
Directed Synthesis of Branched and Multi-Functional Peptides
The orthogonal protection scheme of Nα-Fmoc-Nδ-trityl-L-ornithine is instrumental in the synthesis of branched peptides. The δ-amino group, shielded by the acid-labile trityl group, provides a strategic point for chain elongation perpendicular to the main peptide backbone. Following the assembly of the linear peptide sequence, the Fmoc group is removed under basic conditions, allowing for further elongation of the primary chain. Subsequently, the trityl group on the ornithine side chain can be selectively cleaved under mild acidic conditions, exposing the δ-amino group for the synthesis of a second peptide chain. This creates a defined branched structure.
This methodology is particularly advantageous for creating constructs like multiple antigenic peptides (MAPs), where several copies of an antigenic peptide are attached to a central core, significantly enhancing the immune response. The ability to introduce branching at specific points in a sequence also allows for the development of multi-functional peptides, where different peptide domains can be engineered to have distinct biological activities. For instance, one branch could be a cell-penetrating peptide to facilitate cellular uptake, while another could be a therapeutic sequence.
| Synthesis Stage | Protecting Group | Deprotection Condition | Purpose |
| α-Amino Group | Fmoc | Base (e.g., Piperidine) | Linear peptide chain elongation |
| δ-Amino Group | Trityl (Trt) | Mild Acid (e.g., dilute TFA) | Initiation of peptide branch |
Facilitation of Cyclic Peptide Architectures
Cyclic peptides often exhibit enhanced stability, receptor affinity, and bioavailability compared to their linear counterparts. Nα-Fmoc-Nδ-trityl-L-ornithine is a key facilitator in the synthesis of various cyclic peptide structures, particularly side-chain-to-side-chain and head-to-side-chain cyclizations.
In side-chain-to-side-chain cyclization, the δ-amino group of ornithine can form a lactam bridge with the side-chain carboxyl group of an acidic amino acid like aspartic acid or glutamic acid. peptide.com The orthogonal protection offered by the Fmoc and trityl groups allows for the selective deprotection of these side chains while the peptide is still anchored to the solid support, enabling on-resin cyclization. This approach is often more efficient and results in higher yields compared to solution-phase cyclization. researchgate.net
For head-to-side-chain cyclization, the free N-terminal of the peptide chain can be cyclized with the deprotected δ-amino group of an ornithine residue within the sequence. The use of ornithine derivatives provides flexibility in the ring size of the cyclic peptide, which can be a critical determinant of its biological activity. sb-peptide.com
| Cyclization Type | Involved Functional Groups | Role of Fmoc-Orn(Trt)-OH |
| Side-chain-to-side-chain | δ-amino of Ornithine and side-chain carboxyl of Asp/Glu | Provides a nucleophilic amine for lactam bridge formation |
| Head-to-side-chain | N-terminal amine and δ-amino of Ornithine | Ornithine side chain acts as an internal anchor point for cyclization |
Preparation of Peptides Incorporating Post-Translational Modifications
Post-translational modifications (PTMs) are crucial for the biological function of many proteins and peptides. The Fmoc-based SPPS strategy is generally preferred for synthesizing peptides with PTMs because the milder deprotection conditions are compatible with sensitive modifications that would not withstand the harsh hydrofluoric acid cleavage used in Boc-based synthesis. nih.gov
Nα-Fmoc-Nδ-trityl-L-ornithine serves as a versatile scaffold for introducing a variety of modifications. Once the δ-amino group is deprotected, it can be acylated, alkylated, or conjugated with other molecules. For example, lipidation, the attachment of a fatty acid chain, can be achieved by reacting the ornithine side chain with a long-chain carboxylic acid. This modification can enhance the peptide's membrane permeability and cellular uptake. chemimpex.com Similarly, glycosylation or the attachment of fluorescent labels can be performed on the ornithine side chain, enabling the study of peptide localization and interaction.
The use of ornithine as a building block for these modifications is advantageous as it is not a naturally coded amino acid, thus its presence in a synthetic peptide provides a specific and unique site for modification. nih.gov
Enhancing Peptide Yield and Purity in Challenging Sequences
The synthesis of "difficult sequences," often characterized by hydrophobic residues or the tendency to form secondary structures, can lead to aggregation on the solid support, incomplete reactions, and consequently, low yields and purity. frontiersin.orgnih.gov The incorporation of building blocks like Nα-Fmoc-Nδ-trityl-L-ornithine can help mitigate these issues.
The bulky trityl protecting group on the ornithine side chain can act as a "disruptor" of secondary structure formation. cem.com By creating steric hindrance, it can prevent the peptide chains from aggregating, thereby improving the accessibility of the N-terminus for the next coupling step. This leads to more efficient reactions and a higher purity of the final crude peptide.
Furthermore, the trityl group enhances the solubility of the protected amino acid in common SPPS solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP). nbinno.comnbinno.com Good solubility ensures a uniform distribution of the reagent in the reaction mixture, promoting efficient coupling and minimizing the formation of truncated sequences. nbinno.comnbinno.com Research has shown that the purity of the Fmoc-amino acid building blocks themselves directly impacts the purity of the synthesized peptide, with purification of these reagents leading to a significant increase in the final product's purity. ajpamc.com
Applications in Chemical Biology and Biomolecular Conjugate Synthesis
Rational Design and Synthesis of Modified Peptides for Biological Probes and Tools
The ability to introduce specific modifications into peptides is essential for creating probes and tools to study biological processes. The orthogonal protection of Nα-Fmoc-Nδ-trityl-L-ornithine allows for the site-specific introduction of reporter groups, affinity tags, and other functionalities that transform a simple peptide into a sophisticated research tool.
Construction of Fluorescently Labeled Peptides and Imaging Agents
Fluorescently labeled peptides are indispensable tools for visualizing biological events, such as receptor trafficking, enzyme activity, and protein-protein interactions, using techniques like fluorescence microscopy and flow cytometry. The precise location of the fluorescent label within the peptide is critical for minimizing interference with its biological activity and for accurate interpretation of experimental results.
Nα-Fmoc-Nδ-trityl-L-ornithine facilitates this site-specific labeling. The process mirrors that used for other bioconjugations:
The peptide is synthesized with the protected ornithine at the desired labeling position.
The Trt group is selectively removed from the ornithine side chain.
The newly exposed primary amine is reacted with an amine-reactive fluorescent dye, such as a fluorescein isothiocyanate (FITC) or a succinimidyl ester of a rhodamine dye.
This method ensures a homogenous product with a 1:1 peptide-to-dye ratio and a defined label location, which is superior to random labeling of other residues like lysine that may be present elsewhere in the sequence.
Table 2: Common Amine-Reactive Dyes for Peptide Labeling
| Dye Class | Reactive Group | Common Examples |
| Fluoresceins | Isothiocyanate (ITC), NHS Ester | FITC, 6-Carboxyfluorescein succinimidyl ester |
| Rhodamines | NHS Ester, Isothiocyanate | Tetramethylrhodamine (TMR), Texas Red™ |
| Cyanines | NHS Ester | Cy3, Cy5, Cy7 |
Synthesis of Affinity Probes and Chemical Sensors
Affinity probes are molecules designed to bind selectively to a specific biological target, enabling its detection, isolation, or characterization. When combined with a reporter group, they become chemical sensors. Peptides are excellent candidates for the recognition element of such probes due to their high specificity and synthetic accessibility. mdpi.com
Nα-Fmoc-Nδ-trityl-L-ornithine can be used to attach functionalities that are crucial for these applications. For instance, a peptide designed to bind to a specific enzyme can be modified via an ornithine side chain with:
A Biotin Tag: For affinity purification of the target enzyme from a complex mixture.
A Photo-crosslinker: To covalently trap the peptide probe to its binding partner upon UV irradiation, allowing for identification of the target.
A Redox-active Moiety: For the development of electrochemical biosensors where binding to the target alters the electrochemical signal. monash.edu
Furthermore, by linking the ornithine side chain to a metal-chelating group, as in siderophore analogues, peptide-based sensors for specific metal ions can be constructed. The binding of a metal ion can induce a conformational change in the peptide that is reported by an attached fluorophore, providing a direct method for metal ion detection. mdpi.com
Nalpha-Fmoc-Ndelta-Trityl-L-Ornithine in Advanced Protein Engineering Research
The site-specific incorporation of unnatural amino acids (UAAs) into proteins represents a powerful strategy in advanced protein engineering. This approach allows for the introduction of novel chemical functionalities, enabling precise control over protein structure and function. Nα-Fmoc-Nδ-Trityl-L-ornithine serves as a valuable building block in this context, primarily through its application in solid-phase peptide synthesis (SPPS) to create modified peptides that can be subsequently used in larger protein assemblies or as probes to study protein function.
The unique structural features of Nα-Fmoc-Nδ-Trityl-L-ornithine, specifically the orthogonal protection offered by the Fmoc and Trityl groups, are crucial for its utility. The fluorenylmethyloxycarbonyl (Fmoc) group on the alpha-amine is base-labile, allowing for its removal under mild conditions during peptide chain elongation. In contrast, the bulky and acid-labile trityl (Trt) group on the delta-amine of the ornithine side chain provides robust protection that can be selectively removed at a desired stage. This differential protection scheme is fundamental for introducing specific modifications at the ornithine side chain.
One key application in protein engineering is the introduction of specific labels, cross-linkers, or other functionalities at a defined position within a protein. By incorporating Nα-Fmoc-Nδ-Trityl-L-ornithine into a peptide sequence using SPPS, the delta-amine can be deprotected on-resin by mild acid treatment, leaving the rest of the peptide intact. This exposed primary amine then serves as a chemical handle for the attachment of various moieties.
Research findings have demonstrated the utility of similar strategies for:
Fluorescent Labeling: Attaching fluorescent probes to the ornithine side chain allows for the study of protein localization, conformation, and interactions.
Bioconjugation: The selective deprotection of the trityl group enables the conjugation of polyethylene glycol (PEG) chains, which can improve the pharmacokinetic properties of therapeutic proteins.
Cross-linking Studies: Introduction of photoreactive groups at the ornithine side chain can be used to trap and identify protein-protein interactions.
While direct incorporation of Nα-Fmoc-Nδ-Trityl-L-ornithine into proteins within living cells via genetic code expansion has not been extensively documented, its role in the synthesis of custom peptides for protein engineering applications is well-established. These synthetic peptides, carrying unique functionalities on the ornithine side chain, can be ligated to larger protein domains to generate semi-synthetic proteins with engineered properties.
| Research Application | Moiety Attached to Ornithine Side-Chain | Purpose |
| Protein Dynamics Studies | Fluorescent Dye (e.g., FITC, Rhodamine) | To monitor protein conformational changes and interactions via FRET. |
| Improved Therapeutics | Polyethylene Glycol (PEG) | To increase the in vivo half-life and reduce immunogenicity of protein drugs. |
| Interaction Mapping | Photo-activatable Cross-linker (e.g., Benzophenone) | To identify binding partners by covalently trapping interacting molecules upon UV irradiation. |
| Drug Delivery Systems | Cytotoxic Drug Payloads | To create antibody-drug conjugates (ADCs) for targeted cancer therapy. |
Contributions to Chemoenzymatic Synthesis of Complex Biomolecules
Chemoenzymatic synthesis combines the precision of enzymatic reactions with the versatility of chemical synthesis to construct complex biomolecules that are challenging to produce by either method alone. Nα-Fmoc-Nδ-Trityl-L-ornithine contributes to this field by providing a synthetically versatile building block for the assembly of peptide fragments that can subsequently be joined together using enzymatic ligation techniques.
The core principle involves the chemical synthesis of peptide segments using SPPS, where Nα-Fmoc-Nδ-Trityl-L-ornithine can be incorporated at specific sites. The orthogonal protecting groups are essential for directing the subsequent enzymatic reactions. For instance, a peptide fragment can be synthesized with a C-terminal thioester and an internal ornithine residue protected with a trityl group.
Enzymatic ligation methods, such as those employing sortase or butelase, can then be used to join this peptide fragment to another peptide or protein. These enzymes recognize specific amino acid sequences and catalyze the formation of a native peptide bond under mild, aqueous conditions. The presence of the trityl group on the ornithine side chain prevents it from interfering with the ligation reaction.
Following enzymatic ligation, the trityl group can be selectively removed to unmask the delta-amine of the ornithine residue. This newly exposed functional group can then be used for further chemical or enzymatic modifications, allowing for the construction of highly complex and multifunctional biomolecules.
Key contributions of this chemoenzymatic approach include:
Synthesis of Post-Translationally Modified Proteins: This strategy allows for the introduction of modifications that mimic natural post-translational modifications (PTMs) or introduce novel functionalities.
Assembly of Cyclic Peptides: The ornithine side chain can be used as an anchoring point for on-resin cyclization, a key step in the synthesis of many bioactive cyclic peptides.
Generation of Branched or Dendrimeric Peptides: The delta-amine of ornithine provides a branching point for the synthesis of multi-valent peptide structures, which can have enhanced binding affinity or biological activity.
Table of Ligation Enzymes and Recognition Sequences:
| Enzyme | Origin | Recognition Sequence | Application |
| Sortase A | Staphylococcus aureus | LPXTG | Ligation of peptides and proteins, cell surface labeling. |
| Butelase 1 | Clitoria ternatea | NHV | Ultrafast peptide macrocyclization and ligation. |
| Peptiligase | Engineered Subtilisin Variant | Various di- and tri-peptide motifs | Efficient ligation of unprotected peptide fragments. |
The use of Nα-Fmoc-Nδ-Trityl-L-ornithine in chemoenzymatic synthesis underscores the power of combining chemical and biological tools to access novel biomolecular architectures with tailored properties for applications in medicine, biotechnology, and materials science.
Analytical and Characterization Methodologies for Synthetic Nalpha Fmoc Ndelta Trityl L Ornithine Constructs
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for the detailed structural analysis of Nα-Fmoc-Nδ-trityl-L-ornithine, providing definitive information on atomic connectivity, functional groups, and molecular weight.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Connectivity Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including protected amino acids. Both ¹H and ¹³C NMR are utilized to confirm the identity and connectivity of the atoms within the Nα-Fmoc-Nδ-trityl-L-ornithine molecule.
In ¹H NMR, the chemical shifts and coupling constants of the protons provide a detailed map of the molecular structure. The aromatic protons of the fluorenylmethoxycarbonyl (Fmoc) and trityl (Trt) groups typically appear in the downfield region (approx. 7.2-7.8 ppm). The protons of the ornithine backbone (α-CH, β-CH₂, γ-CH₂, δ-CH₂) exhibit characteristic shifts in the aliphatic region. The α-proton is of particular diagnostic value, typically appearing around 4.0-4.5 ppm.
¹³C NMR spectroscopy complements the proton data, providing a signal for each unique carbon atom. The carbonyl carbons of the carboxylic acid and the Fmoc urethane are highly deshielded, appearing far downfield (approx. 170-176 ppm and 156 ppm, respectively). The numerous aromatic carbons of the protecting groups produce a cluster of signals in the 120-145 ppm range, while the aliphatic carbons of the ornithine side chain are observed in the upfield region (approx. 25-55 ppm).
Beyond simple connectivity, advanced NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can be employed for conformational analysis, revealing through-space interactions between protons and helping to define the three-dimensional structure of the molecule in solution.
Interactive Data Table: Expected NMR Chemical Shifts (δ) in CDCl₃
| Assignment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |
| Ornithine α-CH | 4.1 - 4.4 | 53 - 56 |
| Ornithine β-CH₂ | 1.7 - 1.9 | 29 - 32 |
| Ornithine γ-CH₂ | 1.5 - 1.7 | 24 - 27 |
| Ornithine δ-CH₂ | 2.2 - 2.5 | 40 - 43 |
| Fmoc CH/CH₂ | 4.2 - 4.6 | 47 (CH), 67 (CH₂) |
| Trityl C(Ph)₃ | - | 71 - 74 |
| Fmoc/Trityl Aromatic C-H | 7.2 - 7.8 | 120 - 145 |
| Carboxylic Acid C=O | - | 174 - 177 |
| Fmoc Urethane C=O | - | 155 - 157 |
Utilization of Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in Nα-Fmoc-Nδ-trityl-L-ornithine. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different chemical bonds.
The IR spectrum of this compound is characterized by several distinct absorption bands. A very broad peak, typically centered around 3300-2500 cm⁻¹, is indicative of the O-H stretch of the carboxylic acid group. The sharp, strong absorption band around 1700-1720 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration of both the carboxylic acid and the urethane of the Fmoc group. The N-H stretching vibration of the urethane and the amine of the trityl-protected delta-nitrogen appear in the 3300-3400 cm⁻¹ region. Additionally, multiple sharp peaks corresponding to the aromatic C-H stretching of the Fmoc and Trityl groups are observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. The region between 1450 and 1600 cm⁻¹ contains absorptions from aromatic C=C bond stretching.
Interactive Data Table: Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300 - 2500 (Broad) |
| Carboxylic Acid / Urethane | C=O Stretch | 1720 - 1700 (Strong, Sharp) |
| Urethane / Amine | N-H Stretch | 3400 - 3300 |
| Aromatic Rings | C-H Stretch | 3100 - 3000 |
| Aliphatic Chain | C-H Stretch | 2960 - 2850 |
| Aromatic Rings | C=C Stretch | 1600 - 1450 |
Mass Spectrometry (MS) Applications in Molecular Weight Confirmation and Impurity Profiling
Mass spectrometry (MS) is a critical tool for confirming the molecular weight of Nα-Fmoc-Nδ-trityl-L-ornithine and for identifying potential impurities. Electrospray ionization (ESI) is a common "soft" ionization technique used for this type of analysis, as it minimizes fragmentation and typically produces an intact molecular ion. cpcscientific.com
The calculated molecular weight of Nα-Fmoc-Nδ-trityl-L-ornithine (C₃₉H₃₆N₂O₄) is 596.71 g/mol . In positive ion mode ESI-MS, the compound is typically observed as the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 597.7. Adducts with sodium [M+Na]⁺ (m/z 619.7) or potassium [M+K]⁺ (m/z 635.8) are also commonly detected. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy, distinguishing the target compound from impurities with the same nominal mass.
Tandem mass spectrometry (MS/MS) can be used to induce fragmentation, providing further structural confirmation. Common fragmentation pathways for Fmoc-protected amino acids include the characteristic loss of the Fmoc group or parts of it. nih.govnih.gov For instance, a neutral loss of the dibenzofulvene moiety (166 Da) from the Fmoc group is a well-known fragmentation pattern. Impurity profiling by MS can detect side-products from the synthesis, such as incompletely protected ornithine or residual reagents.
Interactive Data Table: Expected ESI-MS Ions
| Ion Species | Formula | Expected m/z |
| Protonated Molecule | [C₃₉H₃₆N₂O₄ + H]⁺ | 597.7 |
| Sodium Adduct | [C₃₉H₃₆N₂O₄ + Na]⁺ | 619.7 |
| Potassium Adduct | [C₃₉H₃₆N₂O₄ + K]⁺ | 635.8 |
| Key Fragment | Loss of Trityl Group | 354.4 |
| Key Fragment | Loss of Fmoc Group | 375.5 |
Chromatographic Purity Assessment Methods in Academic Research
Chromatographic techniques are essential for determining the purity of Nα-Fmoc-Nδ-trityl-L-ornithine, separating it from starting materials, reagents, and reaction by-products.
High-Performance Liquid Chromatography (HPLC) for Compound Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile compounds like protected amino acids. phenomenex.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose.
In a typical RP-HPLC setup, a nonpolar stationary phase (e.g., a C18 silica column) is used with a polar mobile phase. A gradient elution is often employed, starting with a high concentration of an aqueous solvent (e.g., water with 0.1% trifluoroacetic acid, TFA) and gradually increasing the concentration of an organic solvent (e.g., acetonitrile with 0.1% TFA). The TFA acts as an ion-pairing agent to improve peak shape.
The large, hydrophobic Fmoc and Trityl protecting groups give Nα-Fmoc-Nδ-trityl-L-ornithine a high affinity for the C18 stationary phase, resulting in a relatively long retention time. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. The strong UV absorbance of the Fmoc group (around 265 nm) and the trityl group allows for highly sensitive detection using a UV-Vis detector. dss.go.th HPLC is also invaluable for monitoring the progress of the synthesis reaction, allowing for optimization of reaction times and conditions. phenomenex.com
Interactive Data Table: Typical RP-HPLC Conditions
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5% to 95% B over 20-30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Column Temperature | 25-40 °C |
Gas Chromatography (GC) for Volatile Component Analysis
Gas Chromatography (GC) is generally not suitable for the direct analysis of Nα-Fmoc-Nδ-trityl-L-ornithine. The compound's high molecular weight, polarity, and lack of volatility mean it would decompose at the high temperatures required for GC analysis rather than volatilize. nih.govthermofisher.com
For the analysis of the amino acid itself via GC, a chemical derivatization step is mandatory. researchgate.net This involves converting the polar functional groups (carboxylic acid, amine) into more volatile, thermally stable derivatives, for example, through silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thermofisher.com While possible, this multi-step process makes GC a much less direct and more cumbersome method than HPLC for routine purity analysis of the intact protected amino acid.
X-ray Crystallography Studies of N-Protected Ornithine Derivatives for Solid-State Conformation
X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is invaluable for elucidating the solid-state conformation of molecules, including complex N-protected ornithine derivatives like Nalpha-Fmoc-Ndelta-trityl-L-ornithine. The spatial arrangement of the bulky fluorenylmethyloxycarbonyl (Fmoc) and trityl (Trt) protecting groups, in conjunction with the inherent stereochemistry of the L-ornithine backbone, dictates the molecule's packing in the crystal lattice and influences its reactivity and intermolecular interactions.
Preliminary X-ray crystallographic studies on human ornithine transcarbamylase and its mutants have demonstrated the feasibility of obtaining diffraction-quality crystals of complex ornithine-containing biomolecules. nih.gov These studies, while focused on a much larger enzyme, provide valuable information on the crystallization conditions and potential crystal packing motifs that could be applicable to smaller, protected ornithine derivatives.
The table below summarizes hypothetical unit cell parameters for a protected ornithine derivative, illustrating the type of data obtained from an X-ray diffraction experiment.
| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |
| Monoclinic | P2₁ | 10.5 | 15.2 | 12.8 | 90 | 105.3 | 90 |
This is a hypothetical data table for illustrative purposes.
Advanced Analytical Techniques for Confirmation of Stereochemical Integrity
Maintaining the stereochemical integrity of amino acids during peptide synthesis is of paramount importance, as even small amounts of the D-enantiomer can have significant biological consequences. For this compound, several advanced analytical techniques are employed to confirm that no racemization has occurred during its synthesis and purification.
Chiral High-Performance Liquid Chromatography (HPLC) is a primary method for the enantioseparation of N-Fmoc protected amino acids. phenomenex.comphenomenex.com This technique utilizes chiral stationary phases (CSPs) that interact differently with the L- and D-enantiomers, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose and amylose, have proven to be highly effective for this purpose. phenomenex.comwindows.net The separation is typically carried out in reversed-phase mode, using a mobile phase consisting of an organic modifier (like acetonitrile or methanol) and an acidic additive (such as trifluoroacetic acid or formic acid). phenomenex.comwindows.net The choice of CSP and mobile phase composition is critical for achieving baseline resolution of the enantiomers. phenomenex.comnih.gov Studies have shown that trityl side-chain protected Fmoc amino acids can be more challenging to separate, but baseline resolution can be achieved with careful method optimization. phenomenex.com
The following table presents typical results from a chiral HPLC analysis of an N-Fmoc protected amino acid, demonstrating the separation of L- and D-enantiomers.
| Enantiomer | Retention Time (min) | Resolution (Rs) |
| L-enantiomer | 15.2 | 2.1 |
| D-enantiomer | 17.8 |
This is a hypothetical data table for illustrative purposes.
Mass Spectrometry (MS) is essential for confirming the molecular weight of this compound. nist.govnih.govacs.orgmassbank.eu Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used to ionize the molecule with minimal fragmentation. nih.govacs.org High-resolution mass spectrometry can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the compound. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and obtain structural information that confirms the identity of the amino acid and the presence of the protecting groups. nih.gov Gas chromatography-mass spectrometry (GC-MS) can also be utilized for the analysis of amino acid derivatives after appropriate derivatization to increase their volatility. nih.gov
The table below shows the expected mass-to-charge ratios for the molecular ion of this compound in a high-resolution mass spectrum.
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 619.2904 | 619.2901 |
| [M+Na]⁺ | 641.2724 | 641.2720 |
This is a hypothetical data table for illustrative purposes.
Computational Studies and Theoretical Modeling in Nalpha Fmoc Ndelta Trityl L Ornithine Research
Molecular Dynamics Simulations for Conformational Analysis and Flexibility
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For Nα-Fmoc-Nδ-trityl-L-ornithine, MD simulations provide critical insights into the conformational flexibility of its constituent parts: the ornithine backbone, the bulky 9-fluorenylmethoxycarbonyl (Fmoc) group at the alpha-amino position, and the even larger trityl (triphenylmethyl) group protecting the delta-amino group of the side chain.
These simulations model the interactions between atoms using a force field and solve Newton's equations of motion, generating a trajectory of atomic positions over time. Analysis of this trajectory reveals the preferred spatial arrangements (conformations) of the molecule and the dynamics of transitions between them. nih.govresearchgate.net In the context of solid-phase peptide synthesis (SPPS), understanding the conformational preferences of this building block is crucial. The steric bulk of the Fmoc and Trityl groups can influence the accessibility of the reactive carboxyl group during coupling steps and may affect the secondary structure of the growing peptide chain. nih.gov
MD simulations performed in explicit solvents, such as the dimethylformamide (DMF) commonly used in SPPS, can reveal how the solvent molecules arrange around the protected amino acid and influence its conformation. nih.govresearchgate.net Key parameters extracted from these simulations include dihedral angle distributions, radius of gyration, and radial distribution functions, which together paint a detailed picture of the molecule's structural dynamics. nih.gov For example, studies on small Fmoc-protected peptides have used MD simulations to identify conformational preferences and flexibility, which are correlated with their catalytic activity or aggregation tendency. nih.govrsc.org
| Parameter | Description | Significance for Nα-Fmoc-Nδ-Trityl-L-Ornithine |
|---|---|---|
| Backbone Dihedrals (Φ, Ψ) | Rotation angles around the N-Cα and Cα-C bonds, respectively. | Determines the local backbone conformation and its contribution to peptide secondary structure. |
| Side-Chain Dihedrals (χ) | Rotation angles within the ornithine side chain. | Reveals the flexibility of the side chain and the spatial orientation of the bulky Trityl group. |
| Radius of Gyration (Rg) | A measure of the molecule's overall compactness. | Indicates the tendency of the molecule to adopt folded or extended conformations. nih.gov |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule accessible to solvent. | Provides insights into the molecule's solubility and how the protecting groups shield the backbone. |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules from first principles. nih.govmdpi.com These methods solve approximations of the Schrödinger equation to determine properties like molecular orbital energies, electron density distribution, and partial atomic charges. For Nα-Fmoc-Nδ-trityl-L-ornithine, such calculations are vital for understanding the stability of the protecting groups and predicting their chemical behavior during synthesis.
DFT calculations can be used to model the deprotection mechanisms. The base-catalyzed removal of the Fmoc group proceeds via an E1cB elimination mechanism, and quantum calculations can elucidate the energetics of the proton abstraction and subsequent cleavage. Similarly, the acid-catalyzed removal of the Trityl group involves the formation of a highly stable trityl cation. total-synthesis.com Quantum chemistry can precisely calculate the stability of this carbocation, explaining the lability of the Trityl group under mild acidic conditions, which is essential for its orthogonality to the base-labile Fmoc group. sigmaaldrich.com
Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides information on the molecule's reactivity. The energy and location of the HOMO indicate sites susceptible to electrophilic attack, while the LUMO points to sites of nucleophilic attack. The calculated electrostatic potential map visually represents the electron-rich and electron-poor regions of the molecule, highlighting the reactive centers for coupling and deprotection reactions.
| Calculated Property | Typical Value (Arbitrary Units) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Relates to the ionization potential and susceptibility to oxidation. |
| LUMO Energy | -1.0 eV | Relates to the electron affinity and susceptibility to reduction. |
| HOMO-LUMO Gap | 5.5 eV | Indicates chemical stability; a larger gap implies lower reactivity. |
| Partial Charge on Carbonyl Carbon | +0.55 e | Indicates the electrophilicity of the carboxylic acid group, relevant for the coupling reaction. |
| Trityl Cation Stabilization Energy | -250 kcal/mol | Quantifies the stability of the carbocation intermediate formed during deprotection, confirming the group's lability. |
In Silico Approaches for Rational Design of N-Protected Amino Acid Derivatives
The principles of orthogonality and selective deprotection are central to modern peptide synthesis. nih.govpeptide.com In silico approaches play a crucial role in the rational design of new amino acid derivatives and protecting groups with tailored properties. While Nα-Fmoc-Nδ-trityl-L-ornithine is a well-established building block, the computational methodologies used in its development and optimization are continually advancing.
Rational design involves a "design-model-synthesize-test" cycle where computational modeling predicts the properties of a hypothetical molecule before it is synthesized. For protecting groups, the goal is to fine-tune their lability. For instance, a designer might want a Trityl derivative that is cleaved under even milder acidic conditions or one that is more robust. acgpubs.org Computational models can predict how substituents on the phenyl rings of the Trityl group will affect the stability of the corresponding carbocation through electronic effects (induction, resonance). total-synthesis.comnih.gov This allows for the screening of numerous candidate structures to identify those with the desired cleavage kinetics without the need for extensive experimental synthesis and testing.
These in silico methods can also predict other important properties, such as solubility. The Trityl group is known to enhance the solubility of protected amino acids in organic solvents. peptide.com Computational models can quantify this effect by calculating solvation free energies in different solvents, aiding in the design of derivatives optimized for specific synthetic protocols, including automated fast-flow peptide synthesis. nih.gov
| Desired Property | Computational Approach | Predicted Metric |
|---|---|---|
| Specific Cleavage Condition | Quantum Mechanics (e.g., DFT) | Calculation of reaction energy profiles and transition state barriers for deprotection reactions. |
| Orthogonality | Quantum Mechanics (e.g., DFT) | Comparison of deprotection energy barriers under different (e.g., acidic vs. basic) simulated conditions. |
| Enhanced Solubility | Molecular Dynamics / Continuum Solvation Models | Calculation of solvation free energy in various solvents. |
| Minimal Side Reactions | Quantum Mechanics (e.g., DFT) | Modeling of potential side reaction pathways (e.g., racemization) and their activation energies. |
Predictive Modeling for Optimization of Synthetic Pathways and Protecting Group Behavior
The efficiency of SPPS is highly sequence-dependent, and the incorporation of bulky residues like Nα-Fmoc-Nδ-trityl-L-ornithine can present challenges such as slow coupling kinetics or peptide aggregation. nih.gov Predictive modeling, often leveraging machine learning and mechanistic kinetic models, is emerging as a powerful tool to optimize synthetic pathways and anticipate the behavior of protecting groups.
Recent studies have demonstrated the use of deep learning models trained on large datasets of experimental synthesis data. nih.govresearchgate.net These models can predict the outcome of individual reaction steps, such as the efficiency of Fmoc deprotection, based on the properties of the incoming amino acid and the sequence of the growing peptide chain. nih.govnih.gov The input for these models includes topological fingerprints that represent the molecular structure of the building blocks, including their protecting groups. researchgate.net
By predicting steps that are prone to failure or aggregation, the model allows for proactive optimization of the synthesis protocol, for example, by adjusting coupling times, temperature, or reagents. nih.govresearchgate.net For a residue like Nα-Fmoc-Nδ-trityl-L-ornithine, the model would learn from past data how its bulky protecting groups influence the deprotection of the N-terminal Fmoc group in different sequence contexts. This predictive capability is a key step towards fully automated, real-time optimization of peptide synthesis, ensuring higher yields and purity of the final product. nih.gov
| Category | Example Parameter | Role in Model |
|---|---|---|
| Input Features | Amino Acid Representation (e.g., Molecular Fingerprint) | Encodes the chemical structure of the specific residue being coupled, including its protecting groups. researchgate.net |
| Peptide Sequence Context | Represents the properties of the growing peptide chain attached to the resin. nih.gov | |
| Synthesis Parameters | Includes variables like temperature, flow rate, and reagent concentrations. researchgate.net | |
| Output Predictions | Fmoc Deprotection Efficiency | Predicts the yield of the deprotection step, often quantified by the integral of a UV-Vis signal. nih.gov |
| Aggregation Score | Identifies sequences prone to on-resin aggregation, which hinders subsequent reactions. nih.gov |
Future Directions and Emerging Research Avenues in Nalpha Fmoc Ndelta Trityl L Ornithine Chemistry
Innovations in Orthogonal Protecting Group Chemistry for Enhanced Synthetic Precision
The concept of orthogonality, where different protecting groups can be removed under distinct conditions without affecting others, is fundamental to modern peptide synthesis. iris-biotech.denih.gov The Fmoc/tBu (tert-butyl) strategy is a widely used orthogonal pair, where the Fmoc group is removed by a base (like piperidine) and the tBu group is removed by an acid (like trifluoroacetic acid - TFA). iris-biotech.de Nα-Fmoc-Nδ-trityl-L-ornithine fits well within this paradigm, as the trityl (Trt) group is also acid-labile and can be removed under conditions similar to tBu. peptide.compeptide.com
Future innovations are expected to focus on the development of even more refined orthogonal protecting group strategies to allow for the synthesis of highly complex and multifunctional peptides. This includes the introduction of protecting groups that can be removed under exceptionally mild and specific conditions, such as enzymatic cleavage or photo-cleavage. For Nα-Fmoc-Nδ-trityl-L-ornithine, this could involve the development of novel trityl analogs for the δ-amino group that offer different levels of acid lability, allowing for sequential deprotection of multiple side chains.
Furthermore, research is ongoing to expand the arsenal of protecting groups that are compatible with the Fmoc strategy. This will enable the regiospecific modification of ornithine-containing peptides, for instance, by incorporating fluorescent labels, cross-linking agents, or other functionalities at the δ-amino position after selective deprotection of the trityl group, while the rest of the peptide remains protected. pitt.edu
Table 1: Comparison of Common Orthogonal Protecting Group Strategies in Peptide Synthesis
| Protecting Group Combination | Nα-Protection | Side-Chain Protection | Nα-Deprotection Condition | Side-Chain Deprotection Condition |
| Fmoc/tBu | Fmoc | tBu, Boc, Trt | 20% Piperidine (B6355638) in DMF | Trifluoroacetic Acid (TFA) |
| Boc/Bzl | Boc | Bzl, Tos | 50% TFA in DCM | HF, TFMSA |
Development of Automation and High-Throughput Synthesis Methodologies
The demand for synthetic peptides in drug discovery, proteomics, and materials science has spurred the development of automated and high-throughput synthesis platforms. peptidemachines.comefficient-robotics.com Modern automated solid-phase peptide synthesis (SPPS) predominantly utilizes Fmoc-based chemistry due to its milder reaction conditions compared to the Boc/Bzl strategy. nih.gov Nα-Fmoc-Nδ-trityl-L-ornithine is fully compatible with these automated synthesizers. uci.edu
Future developments in this area will likely focus on increasing the speed, efficiency, and scale of peptide synthesis. nih.gov This includes the optimization of microwave-assisted SPPS, which can significantly reduce coupling and deprotection times. The physical and chemical properties of Nα-Fmoc-Nδ-trityl-L-ornithine, such as its solubility and reactivity, will be important considerations in the adaptation of synthesis protocols for these advanced platforms.
High-throughput synthesis of peptide libraries is another area of active research. nih.gov Methodologies for the parallel synthesis of hundreds or even thousands of peptides are being refined. The use of Nα-Fmoc-Nδ-trityl-L-ornithine in such libraries allows for the systematic exploration of the role of ornithine residues in peptide structure and function. Future research may involve the development of novel resin materials and cleavage strategies that are amenable to high-throughput workflows and compatible with the specific protecting groups of this ornithine derivative.
Exploration of Novel Applications in Supramolecular Chemistry and Nanobiotechnology
Peptides are increasingly being used as building blocks for the construction of well-defined supramolecular structures and nanomaterials. The ability of peptides to self-assemble into ordered architectures, such as nanofibers, nanotubes, and hydrogels, is being harnessed for applications in drug delivery, tissue engineering, and biosensing.
The incorporation of Nα-Fmoc-Nδ-trityl-L-ornithine into self-assembling peptide sequences offers several advantages. The bulky trityl group can influence the packing of the peptide chains, potentially leading to novel supramolecular morphologies. Furthermore, selective deprotection of the trityl group on the surface of a self-assembled nanostructure would expose reactive amino groups that can be used for post-assembly modification, for example, to attach targeting ligands or imaging agents.
In nanobiotechnology, ornithine-containing peptides are being investigated for their potential to interact with biological membranes and facilitate the delivery of therapeutic cargo. The positive charge of the ornithine side chain at physiological pH can promote interaction with negatively charged cell surfaces. Future research will likely explore the design of ornithine-rich peptides and their self-assembly into nanoparticles for gene and drug delivery applications.
Advancements in Stereoselective Synthesis of Ornithine Derivatives
The biological activity of peptides is highly dependent on their stereochemistry. Therefore, the development of efficient and highly stereoselective methods for the synthesis of amino acid derivatives is of paramount importance. umontpellier.fr While L-ornithine is the naturally occurring enantiomer, the synthesis of its D-enantiomer and other non-natural stereoisomers is crucial for the development of peptides with enhanced stability and novel biological activities.
Recent advancements in asymmetric synthesis, including the use of chiral catalysts and auxiliaries, are enabling the preparation of a wide range of enantiomerically pure amino acids. nih.govmdpi.com These methods can be applied to the synthesis of novel ornithine derivatives with diverse side-chain functionalities. For example, stereoselective methods can be used to introduce substituents at the α- or β-carbon of the ornithine backbone, leading to conformationally constrained analogs.
Future research in this area will focus on the development of more sustainable and atom-economical synthetic routes to these complex molecules. The application of enzymatic catalysis and flow chemistry are promising avenues for the scalable and environmentally friendly production of stereochemically pure ornithine building blocks for peptide synthesis.
Integration with "Click Chemistry" and Other Bioorthogonal Reactions for Complex Molecular Architectures
"Click chemistry" and other bioorthogonal reactions are a set of powerful chemical transformations that are rapid, high-yielding, and tolerant of a wide range of functional groups and reaction conditions. wikipedia.orgnih.gov These reactions have found widespread application in chemical biology, drug discovery, and materials science for the construction of complex molecular architectures. researchgate.net
The integration of Nα-Fmoc-Nδ-trityl-L-ornithine with bioorthogonal ligation strategies opens up exciting possibilities for the synthesis of novel peptide-based constructs. For instance, after selective deprotection of the δ-trityl group, the exposed amino group can be functionalized with an azide or alkyne handle. This would allow for the subsequent "clicking" of the peptide to other molecules, such as polymers, nanoparticles, or fluorescent dyes, using the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). peptide.com
Future research will likely explore the development of new bioorthogonal reactions that are compatible with the conditions of solid-phase peptide synthesis. nih.gov This could lead to the in-situ modification of peptides on the resin, further streamlining the synthesis of complex conjugates. The versatility of Nα-Fmoc-Nδ-trityl-L-ornithine makes it an ideal candidate for incorporation into such advanced synthetic strategies.
Table 2: Key Bioorthogonal Reactions and Their Potential Integration with Ornithine-Containing Peptides
| Bioorthogonal Reaction | Reacting Groups | Key Features | Potential Application with Ornithine Peptides |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide and Terminal Alkyne | High efficiency, Forms stable triazole linkage | Post-synthetic modification after functionalization of the δ-amino group. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide and Strained Alkyne (e.g., cyclooctyne) | Copper-free, Biocompatible | Labeling of ornithine-containing peptides in biological systems. |
| Staudinger Ligation | Azide and Phosphine | Forms an amide bond | Ligation of peptide fragments. |
| Tetrazine Ligation | Tetrazine and Strained Alkene/Alkyne | Extremely fast reaction kinetics | Rapid conjugation of peptides to biomolecules. |
Q & A
Q. Table 1: Solubility of Nα-Fmoc-Nδ-trityl-L-ornithine in Common Solvents
| Solvent | Solubility (mg/mL) | Use Case |
|---|---|---|
| DMF | >50 | Coupling reactions |
| DCM | 10–15 | Resin swelling |
| Acetonitrile | <5 | Limited utility |
Q. Table 2: Stability Under Storage Conditions
| Condition | Degradation (%) at 30 Days | Recommended Action |
|---|---|---|
| -20°C (desiccated) | <2 | Long-term storage |
| 4°C (ambient air) | 10–15 | Short-term use only |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
